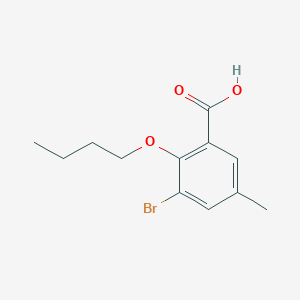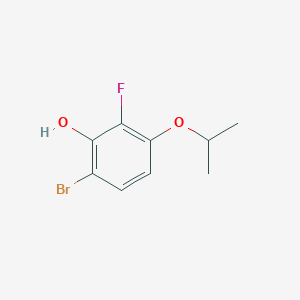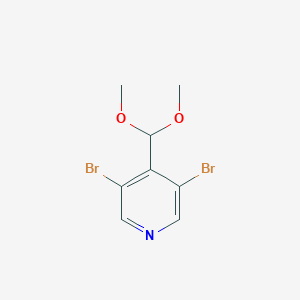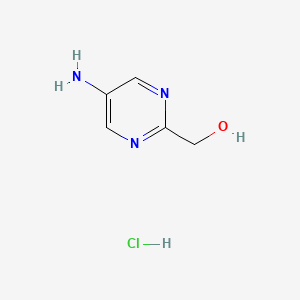
(5-Aminopyrimidin-2-yl)methanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Aminopyrimidin-2-yl)methanol hydrochloride, also known as 5-APM HCl, is an organic compound that is used in scientific research. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound, and is commonly used in laboratory experiments due to its various properties and applications. 5-APM HCl has a wide range of uses in biochemistry, physiology, and other scientific research fields.
Aplicaciones Científicas De Investigación
(5-Aminopyrimidin-2-yl)methanol hydrochloride HCl has a variety of applications in scientific research. It is used as a reagent in the synthesis of various organic compounds, such as 3-amino-4-methylpyridine and 2-amino-5-methylpyridine. It is also used as a catalyst in the synthesis of certain pharmaceuticals and in the preparation of organic dyes. In addition, this compound HCl is used as a starting material for the synthesis of a variety of compounds, including the anti-cancer drug, imatinib.
Mecanismo De Acción
The mechanism of action of (5-Aminopyrimidin-2-yl)methanol hydrochloride HCl is not well understood. However, it is believed that the compound acts as a proton acceptor, which means that it can bind to protons and release energy. This energy can then be used to drive various biochemical reactions. Additionally, this compound HCl is thought to act as an antioxidant, which means that it can scavenge free radicals and reduce oxidative stress.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound HCl are not well understood. However, some studies have suggested that the compound may have anti-inflammatory and anti-cancer properties. In addition, this compound HCl has been shown to inhibit the growth of certain bacteria, including Staphylococcus aureus and Escherichia coli.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of (5-Aminopyrimidin-2-yl)methanol hydrochloride HCl for laboratory experiments is its low cost and relative ease of synthesis. Additionally, the compound is relatively stable and has a wide range of applications in scientific research. However, the compound does have certain limitations, such as its low solubility in water and its relatively low melting point.
Direcciones Futuras
There are a number of potential future directions for research involving (5-Aminopyrimidin-2-yl)methanol hydrochloride HCl. These include further study into its biochemical and physiological effects, investigation into its potential therapeutic applications, and exploration of its potential uses in the synthesis of other organic compounds. Additionally, further research could be done to develop new methods of synthesizing this compound HCl and to improve its solubility in water.
Métodos De Síntesis
The synthesis of (5-Aminopyrimidin-2-yl)methanol hydrochloride HCl is relatively simple and involves the reaction of pyrimidine with formaldehyde and hydrochloric acid in the presence of a catalyst. The reaction is carried out at room temperature, and the resulting product is a white crystalline solid with a melting point of 153-154°C. The yield of the reaction is typically around 95%.
Propiedades
IUPAC Name |
(5-aminopyrimidin-2-yl)methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O.ClH/c6-4-1-7-5(3-9)8-2-4;/h1-2,9H,3,6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOOWUTIOCRDHLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



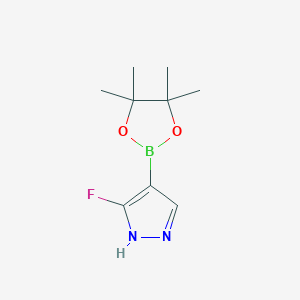
![Dichloro{(R)-2,2'-bis[bis(4-methylphenyl)]-1,1'-binaphthyl}[(1R,2R)-2-amino-1-phenylpropyldiphenylphosphine]ruthenium(II),97%](/img/structure/B6292790.png)
![(5aS,6R,9S,9aR)-5a,6,7,8,9,9a-Hexahydro-6,11,11-trimethyl-2-(2,4,6-trimethylphenyl)-6,9-methano-4H-[1,2,4]triazolo[3,4-c][1,4]benzoxazinium tetrafluoroborate](/img/structure/B6292792.png)

![Tris[di(4-acetoxybenzylidene)acetone]dipalladium(0) di(4-acetoxybenzylidene)acetone adduct, 97%](/img/structure/B6292802.png)



